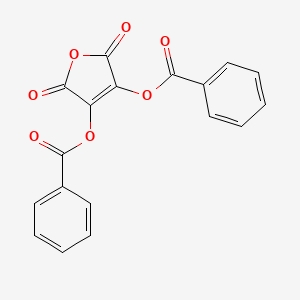

Dihydroxymaleic anhydride dibenzoate

Description

Structure

3D Structure

Properties

CAS No. |

134-00-9 |

|---|---|

Molecular Formula |

C18H10O7 |

Molecular Weight |

338.3 g/mol |

IUPAC Name |

(4-benzoyloxy-2,5-dioxofuran-3-yl) benzoate |

InChI |

InChI=1S/C18H10O7/c19-15(11-7-3-1-4-8-11)23-13-14(18(22)25-17(13)21)24-16(20)12-9-5-2-6-10-12/h1-10H |

InChI Key |

ZCOUTGSSQOODMP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=C(C(=O)OC2=O)OC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Dihydroxymaleic Anhydride Dibenzoate

De Novo Synthesis Pathways for Dihydroxymaleic Anhydride (B1165640) Dibenzoate

A primary objective of this review was to identify and detail the foundational synthetic routes to Dihydroxymaleic anhydride dibenzoate. This would typically involve the elucidation of optimal starting materials and the sequential chemical transformations required to construct the target molecule.

Elucidation of Optimal Precursor Compounds and Initial Feedstocks

The logical precursors for the synthesis of this compound would be derivatives of dihydroxymaleic acid or its anhydride. Dihydroxymaleic acid is a known organic compound, and its synthesis from various starting materials has been described. However, no literature could be found that describes the subsequent conversion of dihydroxymaleic acid or its anhydride to the dibenzoate ester. The exploration of suitable initial feedstocks, therefore, remains a theoretical exercise in the absence of empirical data.

Multi-step Reaction Sequences for Anhydride and Dibenzoate Moiety Formation

The formation of the target compound would necessitate two key transformations: the formation of the maleic anhydride core and the esterification of the two hydroxyl groups with benzoic acid or a derivative thereof. General methods for the formation of cyclic anhydrides from corresponding dicarboxylic acids are well-established, often involving dehydration reactions. Similarly, esterification reactions, including the formation of benzoates, are fundamental in organic synthesis. Acid anhydrides are known to react with alcohols to produce esters. However, the application of these general principles to the specific substrate of dihydroxymaleic acid or its anhydride to yield the dibenzoate is not reported.

Regioselective and Stereoselective Control in Synthetic Approaches

The structure of this compound does not present significant challenges in terms of regioselectivity, as both hydroxyl groups are chemically equivalent. However, the stereochemistry of the double bond within the maleic anhydride ring is a critical aspect. Synthesis starting from maleic acid would be expected to retain the cis configuration. Any potential synthetic route would need to ensure the retention of this stereochemistry. Without established synthetic protocols, a discussion of stereoselective control remains speculative.

Advanced Synthetic Route Optimization for this compound

For any established synthetic pathway, optimization of reaction conditions is crucial for maximizing yield and purity. This section was intended to delve into such refinements for the synthesis of this compound.

Exploration of Diverse Catalyst Systems and Promoters

Esterification reactions are often catalyzed by acids or bases. A systematic exploration of various catalyst systems, including mineral acids, organic acids, and Lewis acids, would be a standard approach to optimizing the dibenzoylation step. Additionally, the use of promoters to enhance catalyst activity or selectivity would be a relevant area of investigation. The benzoylation of aromatic compounds with benzoic anhydride over zeolite catalysts has been studied, but this is not directly applicable to the esterification of hydroxyl groups on a maleic anhydride core. The absence of a foundational synthesis prevents any analysis of potential catalytic systems.

Reaction Condition Tuning for Maximized Yield and Chemical Selectivity

The optimization of reaction parameters such as temperature, solvent, reaction time, and stoichiometry of reactants is a critical aspect of synthetic methodology. Fine-tuning these conditions would be essential to maximize the yield of this compound while minimizing the formation of byproducts. Without a proven synthetic route, no data on reaction conditions or yields can be presented.

Integration of Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be integrated into the proposed synthesis of this compound at each key stage: the oxidation of tartaric acid, the formation of the anhydride, and the final benzoylation step.

Oxidation of Tartaric Acid: The traditional Fenton reaction, while effective, can be made greener. The use of hydrogen peroxide is inherently advantageous as its primary byproduct is water. To further improve the green credentials of this step, research into heterogeneous Fenton-like catalysts is ongoing. These catalysts can be more easily separated from the reaction mixture and recycled, minimizing waste.

Anhydride Formation: The dehydration of dihydroxymaleic acid to its anhydride can be energy-intensive if it requires high temperatures. A greener approach would be to use a mild dehydrating agent that can be recycled or is environmentally benign.

Benzoylation: The final benzoylation step offers significant opportunities for the application of green chemistry principles. Traditional benzoylation often employs benzoyl chloride in the presence of a base like pyridine, which is toxic and difficult to remove. Greener alternatives focus on solvent-free (neat) conditions, the use of less hazardous reagents, and the application of energy-efficient techniques like ultrasound irradiation. scispace.com For instance, the benzoylation of amines has been successfully demonstrated in a neat phase without any solvent or alkali, resulting in high yields and purity. scispace.comresearchgate.net Another green methodology involves using benzoyl cyanide in an ionic liquid, which acts as both a solvent and a catalyst and can be recycled. nih.gov The use of catalysts like iron(III) chloride can also promote regioselective benzoylation under milder conditions. acs.org

The following table summarizes a comparison of conventional and green approaches for the proposed synthesis:

| Synthetic Step | Conventional Method | Green Chemistry Approach | Advantages of Green Approach |

| Oxidation | Fenton's Reagent (FeSO₄ + H₂O₂) in water | Heterogeneous Fenton-like catalysts | Catalyst recyclability, reduced metal leaching |

| Anhydride Formation | Thermal dehydration | Use of mild, recyclable dehydrating agents | Lower energy consumption, reduced waste |

| Dibenzoylation | Benzoyl chloride and pyridine | Solvent-free reaction with benzoyl chloride; Ultrasound irradiation; Benzoyl cyanide in ionic liquids; Catalysis with FeCl₃ | Elimination of toxic solvents and bases, increased energy efficiency, higher atom economy, easier purification |

Biocatalytic Approaches in the Synthesis of this compound Precursors and Analogs

Biocatalysis utilizes enzymes and whole microorganisms to perform chemical transformations, often with high selectivity and under mild, environmentally friendly conditions. While there is no direct biocatalytic route to this compound, enzymatic methods are highly relevant for the synthesis of its key precursors, particularly tartaric acid.

The biotechnological production of L-tartaric acid from cis-epoxysuccinic acid is an established industrial process. This method employs microbial enzymes that asymmetrically hydrolyze the epoxide to yield the desired tartaric acid isomer. Furthermore, various microorganisms are capable of producing tartaric acid through the fermentation of sugars like glucose. These bio-based approaches offer a renewable and more sustainable alternative to chemical synthesis from petrochemical feedstocks. wikipedia.org

Enzymatic reactions can also be envisioned for the synthesis of analogs of dihydroxymaleic acid. Oxygenating biocatalysts, such as cytochrome P450s and flavin-dependent monooxygenases, are capable of introducing hydroxyl groups onto a wide range of organic molecules with high regio- and stereoselectivity. acs.org In principle, such enzymes could be engineered to hydroxylate precursors like maleic acid or fumaric acid to produce dihydroxylated dicarboxylic acids.

Moreover, chemoenzymatic strategies, which combine chemical and enzymatic steps, are powerful tools in organic synthesis. For instance, a biocatalytically produced precursor could then be subjected to conventional chemical reactions to complete the synthesis. An example of a chemoenzymatic cascade is the production of 2,5-furandicarboxylic acid precursors from sodium gluconate via bio-oxidation and subsequent chemical dehydration. rsc.org A similar approach could potentially be developed for the synthesis of this compound, where the precursor is generated through a biocatalytic route.

The following table outlines some biocatalytic approaches for the synthesis of precursors and the types of enzymes that could be involved:

| Precursor/Analog | Biocatalytic Approach | Enzyme/Microorganism Class | Potential Substrate |

| Tartaric Acid | Asymmetric hydrolysis | Epoxide hydrolases | cis-Epoxysuccinic acid |

| Tartaric Acid | Fermentation | Various bacteria and fungi | Glucose |

| Dihydroxylated Dicarboxylic Acids | Regioselective dihydroxylation | Oxygenases (e.g., P450s) | Maleic acid, Fumaric acid |

| Chiral Hydroxylated Compounds | Enantioselective hydroxylation | Amidase enzymes | Racemic amide precursors |

Theoretical and Computational Chemistry Studies of Dihydroxymaleic Anhydride Dibenzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods provide a detailed description of the electron distribution and the forces that govern molecular geometry and energetics.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. DFT calculations are instrumental in predicting the ground state geometries, vibrational frequencies, and reaction energetics of molecules like dihydroxymaleic anhydride (B1165640) dibenzoate.

A comprehensive theoretical analysis of the free radical copolymerization of maleic anhydride with various olefins has been performed at the mpw1pw91/6-311g(d) level of DFT nih.gov. Such studies are vital for understanding the reactivity and polymerization behavior of maleic anhydride and its derivatives. The results of these calculations indicate a preference for an alternating reaction mode in the copolymerization of maleic anhydride with α-olefins nih.gov.

Table 1: Example of DFT Calculated Energetics for Maleic Anhydride Hydrogenation

| Reaction Step | Parameter | Calculated Value (kJ/mol) |

|---|---|---|

| C-H bond formation in maleic anhydride hydrogenation | Activation Barrier | +82 |

| C-H bond formation in maleic anhydride hydrogenation | Energy of Reaction | -9 |

| Ring opening of maleic anhydride on Pd(111) | Activation Barrier | +163 |

| Ring opening of maleic anhydride on Pd(111) | Energy of Reaction | +90 |

This table is illustrative and based on data for maleic anhydride hydrogenation on a Pd cluster umn.edu.

While DFT is a versatile tool, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC) theory, and composite methods like the Gaussian-n (Gn) theories, provide more accurate results, albeit at a higher computational expense. These methods are often employed to benchmark and refine the results obtained from DFT calculations.

Molecular Electron Density Theory (MEDT) for Understanding Reaction Mechanisms and Reactivity Indices

Molecular Electron Density Theory (MEDT) offers a conceptual framework for understanding chemical reactivity and reaction mechanisms by analyzing the changes in electron density during a chemical reaction. This theory moves beyond the traditional frontier molecular orbital (FMO) approach, providing a more detailed picture of bond formation and breaking processes.

The [3+2] cycloaddition (32CA) reaction of N-methyl-C-(4-hydroxylphenyl) nitrone with maleic anhydride has been investigated using MEDT at the MPWB95/6-311++G(d,p) computational level researchgate.net. This study revealed that the reaction proceeds through a one-step mechanism with activation enthalpies between 17.48 and 23.41 kJ mol⁻¹ in the gas phase researchgate.net. An analysis of the conceptual DFT (CDFT) indices within the MEDT framework helps to predict the global electron density flux from the nucleophilic nitrone to the electrophilic maleic anhydride researchgate.net.

MEDT has also been applied to study the competitiveness of polar Diels-Alder (P-DA) and polar Alder-ene (P-AE) reactions involving maleic anhydride nih.gov. The global electron density transfer (GEDT) at the transition state is a key parameter in these studies, with an increase in the polar character of the reaction leading to a decrease in the activation energy nih.gov.

Conformational Analysis and Potential Energy Surface Exploration

The three-dimensional structure of a molecule is not static, and its flexibility can have a significant impact on its properties and reactivity. Conformational analysis involves exploring the different spatial arrangements of atoms in a molecule and their relative energies. The potential energy surface (PES) is a mathematical representation of the energy of a molecule as a function of its geometry.

For derivatives of dihydroxymaleic anhydride dibenzoate, the presence of rotatable bonds, particularly in the dibenzoate groups, would lead to a complex conformational landscape. Computational methods can be used to systematically explore the PES to identify low-energy conformers and the energy barriers between them. This information is crucial for understanding the molecule's behavior in different environments and for interpreting experimental data.

Studies on maleic anhydride-based polymers have highlighted the importance of their dynamic conformational behavior researchgate.net. Understanding the conformational preferences of the monomer unit is crucial for predicting the properties of the resulting polymer ptb.de.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, including vibrational (infrared and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. These theoretical predictions can be invaluable for interpreting experimental spectra and for identifying unknown compounds.

For maleic anhydride, computational studies have been performed to determine its equilibrium structure and spectroscopic constants. The semi-experimental equilibrium rotational constants, derived from experimental values and rovibrational corrections from MP2/cc-pVTZ cubic force field calculations, are in excellent agreement with high-level ab initio values researchgate.net. This demonstrates the high accuracy that can be achieved when theoretical calculations are combined with experimental data. The structural and spectroscopic parameters, such as bond lengths, rotational constants, and vibrational frequencies, from both experimental and theoretical methods are compatible when anharmonic effects are considered researchgate.net.

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data for a Model Compound

| Spectroscopic Parameter | Computational Method | Calculated Value | Experimental Value |

|---|---|---|---|

| Rotational Constant A | MP2/cc-pVTZ | Value A (GHz) | Value X (GHz) |

| Rotational Constant B | MP2/cc-pVTZ | Value B (GHz) | Value Y (GHz) |

| Rotational Constant C | MP2/cc-pVTZ | Value C (GHz) | Value Z (GHz) |

| Vibrational Frequency (C=O stretch) | DFT/B3LYP | Value D (cm⁻¹) | Value W (cm⁻¹) |

This table is a template to illustrate how theoretical and experimental spectroscopic data can be compared. The values are placeholders.

Computational Design of Novel this compound Derivatives

Computational chemistry plays a crucial role in the rational design of new molecules with desired properties. By predicting the properties of hypothetical molecules before they are synthesized, computational methods can guide experimental efforts, saving time and resources.

In the context of this compound, computational design could be used to explore the effects of different substituents on the electronic, optical, and reactive properties of the molecule. For example, novel maleic anhydride derivatives have been synthesized to create liquid crystalline materials with enhanced mesomorphic and optical characteristics nih.gov. Computational modeling could be employed to predict the liquid crystalline behavior of new derivatives, accelerating the discovery of new materials.

Furthermore, computational fluid dynamics (CFD) simulations are being used to optimize the design of milli-reactors for the production of maleic anhydride, aiming to improve temperature control, enhance productivity, and increase yield snu.edu.in. This illustrates another facet of computational design, focusing on process optimization rather than molecular design.

Chemical Transformations and Derivative Chemistry of Dihydroxymaleic Anhydride Dibenzoate

Synthesis of Functionalized Derivatives of Dihydroxymaleic Anhydride (B1165640) Dibenzoate

The functionalization of dihydroxymaleic anhydride dibenzoate can be approached by modifying the core structure either before or after its synthesis. The primary routes for creating derivatives involve variations in the acyl groups or reactions at the anhydride ring.

The synthesis of O,O'-diacyltartaric anhydrides is typically achieved through the acylation of tartaric acid with an appropriate acylating agent, such as an acid chloride or anhydride, followed by dehydration to form the cyclic anhydride. pw.edu.placs.org This process inherently consumes the hydroxyl groups of the parent tartaric acid. Therefore, modifications at the "hydroxyl" moieties are, in practice, achieved by selecting different acylating agents from the outset to produce a range of O,O'-diacyltartaric anhydrides.

Modifications to the benzoate (B1203000) moieties would similarly involve using substituted benzoyl chlorides in the initial synthesis. For instance, benzoyl chlorides with different substituents on the aromatic ring can be employed to introduce specific functionalities into the final molecule.

Table 1: Examples of O,O'-Diacyltartaric Acid Anhydrides Synthesized from Tartaric Acid

| Acylating Agent | Resulting Anhydride | Key Feature |

| Benzoyl Chloride | O,O'-Dibenzoyltartaric Anhydride | Aromatic ester groups |

| Acetyl Chloride | O,O'-Diacetyltartaric Anhydride | Aliphatic ester groups |

| Substituted Benzoyl Chlorides | Substituted O,O'-Dibenzoyltartaric Anhydrides | Functional groups on the aromatic rings |

This table illustrates how different acylating agents can be used to synthesize a variety of O,O'-diacyltartaric anhydrides, which can be considered derivatives of the parent dihydroxymaleic anhydride structure.

The five-membered anhydride ring of this compound is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is a primary pathway for synthesizing a variety of functionalized derivatives.

One of the most common derivatizations involves the reaction with primary amines. This reaction proceeds via aminolysis of the anhydride to form a tartaric acid monoamide intermediate, which can then undergo intramolecular cyclization to yield N-substituted diacyl tartrimides. These five-membered heterocyclic imides are valuable chiral building blocks in asymmetric synthesis. The reaction with aromatic primary amines can lead to the formation of either imides or amides, depending on the substitution pattern of the amine. benthamscience.com

Hydrolysis of the anhydride ring, in the presence of water, will yield the corresponding O,O'-dibenzoyltartaric acid. acs.org This dicarboxylic acid can then be used in further synthetic applications.

Formation of Polymeric Structures and Copolymers Utilizing this compound

While direct polymerization of this compound is not extensively documented, the parent compound, tartaric acid, and its derivatives are utilized in the synthesis of polymeric materials. By extension, the dibenzoate derivative can be considered a potential monomer or cross-linking agent in polymer chemistry.

Tartaric acid-based monomers have been used to synthesize polyesters and poly(ester-thioether)s. For example, dialkene monomers of tartaric acid have been produced and subsequently polymerized with dithiols via thiol-ene polyaddition to create biodegradable polymers. nih.gov Functional aliphatic polyesters with pendant hydroxyl groups have also been synthesized from tartaric acid derivatives, which have potential applications in controlled drug delivery. researchgate.net These examples suggest that this compound, or its corresponding diacid, could serve as a monomer in polycondensation reactions with diols or other suitable co-monomers to produce polyesters with specific properties conferred by the dibenzoate structure.

Table 2: Potential Polymerization Reactions Involving this compound Derivatives

| Monomer 1 | Monomer 2 | Polymer Type | Potential Application |

| O,O'-Dibenzoyltartaric Acid | Diol | Polyester (B1180765) | Biodegradable plastics, drug delivery |

| O,O'-Dibenzoyltartaric Acid | Diamine | Polyamide | High-performance materials |

This table outlines hypothetical polymerization reactions where the diacid derived from this compound could be used as a monomer.

Polycarboxylic acids, including tartaric acid, are known to act as cross-linking agents for polymers containing hydroxyl groups, such as starch and polyvinyl alcohol. scispace.comresearchgate.net The cross-linking occurs through esterification reactions between the carboxylic acid groups of the cross-linker and the hydroxyl groups of the polymer chains. This process enhances the mechanical properties and water stability of the resulting material. google.com

O,O'-Dibenzoyltartaric acid, obtained from the hydrolysis of the anhydride, could function as a cross-linking agent. The presence of the bulky benzoate groups might influence the cross-linking efficiency and the properties of the final polymer network. For instance, tartaric acid has been shown to be an effective cross-linking agent for starch, with the reaction conditions affecting the tensile strength of the resulting films. researchgate.net

Novel Chemical Scaffolds and Heterocyclic Compounds Derived from this compound

The reaction of this compound with various nucleophiles provides a pathway to novel chemical scaffolds and, in particular, heterocyclic compounds. As mentioned previously, the reaction with primary amines is a key route to N-substituted tartrimides. These chiral five-membered imide rings are important intermediates in organic synthesis.

Furthermore, the general reactivity of cyclic anhydrides with a range of dinucleophiles can lead to the formation of various heterocyclic systems. The specific nature of the resulting heterocycle depends on the nucleophile used. Heterocyclic compounds are a large and diverse family of organic compounds with wide-ranging applications in medicinal chemistry and materials science. msu.edunih.gov

Table 3: Potential Heterocyclic Scaffolds from this compound

| Reactant | Resulting Heterocycle | Class of Compound |

| Primary Amine | N-Substituted Tartrimide | Imide |

| Hydrazine | N-Aminotartrimide | N-Aminoimide |

| Hydroxylamine | N-Hydroxytartrimide | N-Hydroxyimide |

This table presents some of the potential heterocyclic compounds that could be synthesized from this compound through reactions with different nucleophiles.

Applications in Advanced Organic Synthesis and Materials Science Research

Utility as a Key Intermediate in the Synthesis of Complex Organic Molecules

The reactivity of the electron-deficient carbon-carbon double bond and the cyclic anhydride (B1165640) functionality makes maleic anhydride and its derivatives valuable building blocks in organic synthesis. researchgate.netresearchgate.net Dihydroxymaleic anhydride dibenzoate is no exception and serves as a versatile intermediate in the synthesis of a variety of complex organic molecules. The presence of the dibenzoate substituents influences the stereochemistry and electronic nature of the maleic anhydride ring, offering pathways to novel molecular scaffolds.

One of the primary applications of maleic anhydride derivatives is in cycloaddition reactions, particularly the Diels-Alder reaction, to form six-membered rings. nih.gov The electron-withdrawing nature of the anhydride and the benzoate (B1203000) groups in this compound enhances its dienophilic character, making it a potent reactant for forming complex polycyclic structures. These structures can serve as foundational skeletons for the synthesis of natural products and pharmaceutically active compounds.

Furthermore, the anhydride ring can be readily opened by various nucleophiles, such as amines and alcohols, to yield a range of derivatives. This reactivity allows for the introduction of diverse functional groups, paving the way for the construction of intricate molecular architectures. For instance, reaction with chiral amines can lead to the formation of enantiomerically pure compounds, a critical aspect in the synthesis of many modern pharmaceuticals.

Table 1: Key Reactions of this compound in Organic Synthesis

| Reaction Type | Reagents | Product Type | Potential Applications |

| Diels-Alder Cycloaddition | Conjugated Dienes | Polycyclic Anhydrides | Natural Product Synthesis, Medicinal Chemistry |

| Nucleophilic Ring Opening | Amines, Alcohols, Thiols | Maleamic Acids, Esters, Thioesters | Fine Chemicals, Bioactive Molecules |

| Michael Addition | Nucleophiles | Substituted Succinic Anhydride Derivatives | Asymmetric Synthesis, Functionalized Intermediates |

| Radical Polymerization | Vinyl Monomers | Copolymers | Specialty Polymers, Advanced Materials |

Contribution to the Development of Specialty Chemicals and Chemical Reagents

The unique structural features of this compound make it a valuable precursor for the development of a wide array of specialty chemicals and reagents. Its derivatives often exhibit tailored properties suitable for specific industrial and research applications.

For instance, the hydrolysis of the anhydride group followed by esterification or amidation can lead to the production of novel plasticizers, surfactants, and lubricating oil additives. wikipedia.orggpcchem.com The benzoate moieties can enhance the thermal stability and compatibility of these additives with various polymer matrices and base oils.

Moreover, derivatives of this compound can function as specialized curing agents for epoxy resins. The anhydride group reacts with the epoxide rings to form a cross-linked polymer network, and the bulky benzoate groups can modify the mechanical and thermal properties of the cured resin, leading to materials with enhanced performance characteristics. wikipedia.org

Integration into Advanced Materials Design and Functionalization Strategies (focus on chemical role as a building block)

In the field of materials science, this compound serves as a versatile building block for the design and functionalization of advanced materials. researchgate.net Its ability to undergo polymerization and be grafted onto existing polymer chains allows for the creation of materials with tailored functionalities.

As a monomer, this compound can be copolymerized with other vinyl monomers to produce a range of functional polymers. researchgate.net The resulting polymers incorporate the anhydride and benzoate functionalities, which can then be further modified to introduce specific properties such as hydrophilicity, flame retardancy, or specific binding sites. Maleic anhydride functionalized polymers are known to act as compatibilizers in polymer blends and as adhesion promoters. terchemicals.com

Grafting this compound onto the surface of polymers or inorganic substrates is another powerful strategy for material functionalization. nih.govresearchgate.net This surface modification can be used to alter the surface energy, improve adhesion, or introduce reactive sites for subsequent chemical transformations. For example, grafting this molecule onto a polymer film could enhance its barrier properties or provide a surface for the immobilization of biomolecules.

Table 2: Role of this compound as a Building Block in Materials Science

| Application Area | Method of Integration | Resulting Material/Function |

| Specialty Polymers | Copolymerization | Functional copolymers with tunable properties |

| Polymer Blends | Compatibilizer | Improved miscibility and interfacial adhesion |

| Composites | Adhesion Promoter | Enhanced bonding between matrix and filler |

| Surface Modification | Grafting | Functionalized surfaces with tailored properties |

Potential Role in Catalytic Systems (e.g., as a ligand or co-catalyst)

While direct applications of this compound in catalysis are still an emerging area of research, its chemical structure suggests several potential roles. The oxygen atoms of the anhydride and benzoate groups possess lone pairs of electrons that can coordinate with metal centers, making it a potential ligand for transition metal catalysts.

The formation of such metal complexes could modulate the reactivity and selectivity of the metal center in various catalytic transformations. For example, a catalyst bearing a this compound-derived ligand might exhibit unique selectivity in hydrogenation or oxidation reactions. The catalytic hydrogenation of maleic anhydride itself is an important industrial process for producing valuable intermediates. mdpi.com

Furthermore, the anhydride functionality could act as a co-catalyst or an activating agent in certain organic reactions. By reacting with a substrate, it could generate a more reactive intermediate that then participates in the main catalytic cycle. Research in this area is ongoing, with the aim of exploring the full potential of this and related substituted maleic anhydrides in the development of novel and efficient catalytic systems.

Future Research Directions and Perspectives for Dihydroxymaleic Anhydride Dibenzoate

Development of More Sustainable and Efficient Synthetic Methodologies

The pursuit of green chemistry principles is a central theme in modern synthetic chemistry, and the production of Dihydroxymaleic Anhydride (B1165640) Dibenzoate is no exception. Future research will likely focus on developing more environmentally friendly and efficient methods for its synthesis, moving away from traditional procedures that may rely on hazardous reagents or generate significant waste.

One promising avenue is the exploration of catalytic systems that are both highly efficient and sustainable. For instance, the use of earth-abundant metal catalysts could replace precious metal catalysts often employed in similar transformations. Additionally, biocatalytic approaches, utilizing enzymes to carry out specific steps in the synthesis, could offer a highly selective and environmentally benign alternative to conventional chemical methods. The development of enzymatic processes for producing chiral alcohols and amino acids showcases the potential of biocatalysis in creating complex molecules with high precision.

A key goal will be to design synthetic routes with high atom economy, where the majority of atoms from the reactants are incorporated into the final product. This can be achieved through the development of novel one-pot synthesis procedures that minimize intermediate isolation steps, thereby reducing solvent usage and waste generation. Research into more efficient dehydrating agents for the formation of the anhydride ring could also contribute to a more sustainable process.

Table 1: Comparison of Potential Synthetic Methodologies for Anhydrides

| Methodology | Advantages | Potential Challenges |

| Conventional Synthesis | Established procedures, well-understood mechanisms. | Often involves hazardous reagents, may have low atom economy. |

| Green Catalysis | Use of non-toxic, abundant catalysts; milder reaction conditions. | Catalyst development and optimization can be time-consuming. |

| Biocatalysis | High selectivity, environmentally friendly, operates under mild conditions. | Enzyme stability and substrate scope can be limiting. |

| One-Pot Synthesis | Reduced waste, time, and resource-efficient. | Requires careful reaction design to avoid side reactions. |

Exploration of Undiscovered Reactivity Modes and Novel Transformations

The unique structural features of Dihydroxymaleic Anhydride Dibenzoate, including the activated anhydride ring and the benzoate (B1203000) ester groups, suggest a rich and largely unexplored reactivity profile. Future research is expected to delve into uncovering novel transformations and reactivity modes of this compound.

Given its nature as a cyclic anhydride, it is a potent acylating agent. libretexts.org The reactivity of the anhydride can be harnessed in a variety of nucleophilic substitution reactions to introduce the dihydroxy-maleoyl moiety into a wide range of substrates. This could lead to the synthesis of novel esters, amides, and other derivatives with potentially interesting biological or material properties.

Furthermore, the electron-deficient double bond within the maleic anhydride core is susceptible to a range of addition reactions. researchgate.net This opens up possibilities for Michael additions, cycloadditions (such as Diels-Alder reactions), and other transformations that could lead to the construction of complex molecular architectures. researchgate.net Investigating the stereoselectivity of these reactions will be a key area of focus, potentially leading to methods for asymmetric synthesis.

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

To accelerate the discovery of new reactions and applications for this compound, the integration of high-throughput experimentation (HTE) and automated synthesis platforms will be crucial. These technologies allow for the rapid screening of a large number of reaction conditions, catalysts, and substrates, significantly speeding up the research and development process.

HTE can be employed to systematically explore the reaction space for novel transformations of this compound. By running numerous small-scale reactions in parallel, researchers can quickly identify optimal conditions for known reactions or discover entirely new reactivity. This approach is particularly valuable for catalyst screening and for optimizing reaction yields and selectivities.

Automated synthesis platforms can then be used to scale up promising reactions identified through HTE, as well as to synthesize libraries of derivatives for biological or materials screening. The ability to rapidly generate a diverse set of compounds will be instrumental in identifying new leads for drug discovery or for the development of advanced materials.

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry is becoming an increasingly powerful tool in modern chemical research, and it is expected to play a significant role in guiding future studies on this compound. Advanced computational modeling can provide valuable insights into the compound's electronic structure, reactivity, and potential reaction mechanisms.

Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the outcomes of reactions, to elucidate reaction pathways, and to understand the factors that control selectivity. For example, computational studies on maleic anhydride derivatives have been used to investigate their thermodynamic and structural properties. ptb.de Similar approaches can be applied to this compound to predict its behavior in various chemical environments.

Computational screening of potential catalysts for new transformations can also be performed, saving significant experimental time and resources. acs.org By modeling the interaction of the anhydride with different catalysts, researchers can identify promising candidates for further experimental investigation. acs.org

Design and Synthesis of Next-Generation Derivatives for Specific Synthetic Challenges

Building on a deeper understanding of its reactivity, future research will focus on the rational design and synthesis of next-generation derivatives of this compound tailored for specific applications. By modifying the benzoate groups or by functionalizing the maleic anhydride core, it should be possible to fine-tune the compound's properties to meet the demands of various synthetic challenges.

For example, the introduction of chiral auxiliaries onto the molecule could lead to the development of new chiral resolving agents, similar to how O,O'-dibenzoyl-L-tartaric anhydride is used. The synthesis of such chiral derivatives could also open up new avenues in asymmetric catalysis, where the anhydride derivative acts as a chiral ligand or catalyst.

Furthermore, the synthesis of polymeric materials derived from this compound is another exciting prospect. Maleic anhydride is a well-known monomer for the production of a variety of polymers with applications in coatings, adhesives, and biomedical devices. researchgate.netnih.gov By analogy, derivatives of this compound could be used to create novel polymers with unique thermal, mechanical, or optical properties. The synthesis of liquid crystalline materials from other maleic anhydride derivatives highlights the potential in this area. nih.govfrontiersin.org

Table 2: Potential Applications of Designed Derivatives

| Derivative Class | Potential Application | Rationale |

| Chiral Derivatives | Asymmetric Synthesis, Chiral Resolution | Introduction of stereocenters for enantioselective transformations. |

| Polymeric Materials | Advanced Coatings, Biomedical Devices | Polymerization of the anhydride monomer to create functional materials. |

| Functionalized Esters | Fine Chemicals, Pharmaceuticals | Modification of the benzoate groups to alter solubility and reactivity. |

Interdisciplinary Research Integrating this compound Chemistry with Other Fields

The full potential of this compound is likely to be realized through interdisciplinary research that combines its chemistry with other scientific fields. The unique properties of this compound and its derivatives could find applications in areas ranging from materials science and nanotechnology to biology and medicine.

In materials science, the ability of maleic anhydride derivatives to form well-ordered structures, such as liquid crystals, could be exploited to create new electronic or optical materials. nih.govfrontiersin.org The development of novel polymers based on this compound could also lead to new biomaterials with applications in tissue engineering and drug delivery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for producing dihydroxymaleic anhydride dibenzoate, and how can reaction efficiency be quantified?

- Methodological Answer : Synthesis of dibenzoate derivatives often involves esterification using anhydrides or acyl chlorides. For example, diols can be converted to dibenzoates via reaction with benzoic anhydride in the presence of catalysts like DMAP (4-dimethylaminopyridine) and polyvinylpyridine (PVP) under mild conditions . Efficiency can be quantified using yield calculations, HPLC purity analysis, and spectroscopic verification (e.g., NMR for structural confirmation).

Q. How can this compound be characterized to confirm its structural integrity and purity?

- Methodological Answer : Use a combination of analytical techniques:

- Spectroscopy : H and C NMR to verify ester linkages and aromatic substitution patterns.

- Chromatography : HPLC or GC-MS to assess purity and identify byproducts.

- Thermal Analysis : DSC (Differential Scanning Calorimetry) to determine melting points and thermal stability.

Reference methods from dibenzoate derivatization studies, where HPLC analysis of enantiomeric excess (ee) was employed post-synthesis .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Based on analogous compounds (e.g., skin/eye irritants like diethylamino hydroxybenzoyl hexyl benzoate):

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.

- Emergency Protocols : Flush eyes/skin with water for 15 minutes upon contact; consult SDS for specific first-aid measures .

Advanced Research Questions

Q. How does this compound interact with polymers or biomolecules, and what experimental designs are suitable for studying these interactions?

- Methodological Answer :

- Polymer Modification : Maleic anhydride derivatives are grafted onto polymers (e.g., cellulose or polyethylene) to enhance adsorption properties. Optimize grafting ratios by varying reaction time, temperature, and initiator concentrations, as demonstrated in cellulose-maleic anhydride studies .

- Biomolecular Interactions : Use fluorescence quenching assays or ITC (Isothermal Titration Calorimetry) to quantify binding affinities with proteins or DNA.

Q. What are the thermodynamic and kinetic stability profiles of this compound under varying environmental conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC and FTIR to identify breakdown products.

- Kinetic Analysis : Apply the Arrhenius equation to predict shelf-life under standard storage conditions.

Q. How can contradictions in adsorption capacity data for this compound-based materials be resolved?

- Methodological Answer :

- Controlled Variable Testing : Systematically vary parameters like pH, ionic strength, and adsorbent surface area. For example, EDTA titration was used to evaluate Ca adsorption efficiency in maleic anhydride-modified cellulose, revealing optimal conditions at 80°C and 9-hour reaction times .

- Statistical Validation : Use ANOVA or multivariate regression to identify dominant factors influencing adsorption discrepancies.

Q. What computational methods are effective for modeling the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Simulate electron density maps and frontier molecular orbitals (HOMO/LUMO) to predict reaction sites. Reference studies on acyl hydrazides, where DFT validated hydrogen-bonding interactions and lattice energies .

- Molecular Dynamics (MD) : Model solvation effects and polymer compatibility using force fields like CHARMM or AMBER.

Data Management and Reproducibility

Q. How should researchers document and share synthetic protocols for this compound to ensure reproducibility?

- Methodological Answer :

- Detailed Experimental Logs : Record exact molar ratios, catalyst loadings, and purification steps (e.g., recrystallization solvents).

- Open-Source Platforms : Use platforms like Zenodo or Figshare to publish raw NMR/HPLC data and reaction schematics, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.